molecular formula C24H31N7O B10996210 (4-Phenylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

(4-Phenylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

Cat. No.: B10996210
M. Wt: 433.5 g/mol
InChI Key: MXOIKKVWDUDJNJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

  • The core structure consists of a piperazinyl group (a six-membered ring containing two nitrogen atoms) attached to a methanone group (a carbonyl group bonded to a methyl group).
  • Surrounding this core, we have a phenyl group (a benzene ring) and a triazolopyridazine moiety (a fused ring system containing a triazole and a pyridazine ring).

Preparation Methods

    Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research often provides insights into its synthesis.

    Laboratory Synthesis: One approach involves the condensation of appropriate precursors, such as a piperazine derivative and a triazolopyridazine, followed by methanone formation. Detailed reaction conditions would depend on the specific starting materials.

Chemical Reactions Analysis

Let’s explore the reactions this compound can undergo:

    Oxidation/Reduction: Depending on functional groups, it may participate in redox reactions.

    Substitution: The phenyl group could undergo electrophilic aromatic substitution.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be involved.

    Major Products: These would depend on the specific reaction conditions and functional groups present.

Scientific Research Applications

This compound has garnered interest in various fields:

Mechanism of Action

The compound likely exerts its effects by inhibiting acetylcholinesterase (AChE), thus increasing acetylcholine levels. Molecular docking studies can provide insights into its binding to AChE and related enzymes .

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to known AChE inhibitors like Donepezil, Rivastigmine, and Galantamine . Highlighting its uniqueness would involve structural differences and specific properties.

Remember that further research and experimental data are essential for a comprehensive understanding of this compound

Properties

Molecular Formula

C24H31N7O

Molecular Weight

433.5 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C24H31N7O/c1-18(2)23-26-25-21-8-9-22(27-31(21)23)29-12-10-19(11-13-29)24(32)30-16-14-28(15-17-30)20-6-4-3-5-7-20/h3-9,18-19H,10-17H2,1-2H3

InChI Key

MXOIKKVWDUDJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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